3-(4-Chlorophenyl)butan-2-one
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Overview
Description
3-(4-Chlorophenyl)butan-2-one is an organic compound with the molecular formula C10H11ClO It is a ketone derivative characterized by the presence of a 4-chlorophenyl group attached to the butan-2-one backbone
Scientific Research Applications
3-(4-Chlorophenyl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(4-Chlorophenyl)butan-2-one involves the reductive arylation of electron-deficient olefins. The procedure typically includes the following steps :
Preparation of 4-chlorobenzenediazonium chloride: This is achieved by suspending finely powdered 4-chloroaniline in aqueous hydrochloric acid and adding sodium nitrite solution dropwise at low temperatures (0–5°C).
Reaction with 3-buten-2-one: Freshly distilled 3-buten-2-one is added to a solution of titanium trichloride in N,N-dimethylformamide under nitrogen atmosphere. The 4-chlorobenzenediazonium chloride solution is then added dropwise, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-chlorobenzoic acid.
Reduction: 3-(4-Chlorophenyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)butan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-3-buten-2-one: Similar structure but with a double bond in the buten-2-one backbone.
4-(3-Chlorophenyl)butan-2-one: Positional isomer with the chlorine atom at the 3-position of the phenyl ring.
4-Chlorochalcone: Contains a chalcone backbone with a 4-chlorophenyl group.
Uniqueness
3-(4-Chlorophenyl)butan-2-one is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The presence of the 4-chlorophenyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(8(2)12)9-3-5-10(11)6-4-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLELXSOKUUPTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-98-6 |
Source
|
Record name | 3-(4-chlorophenyl)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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